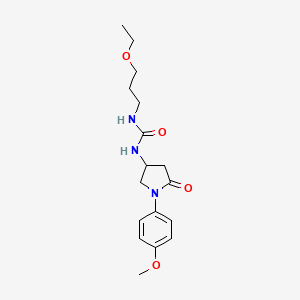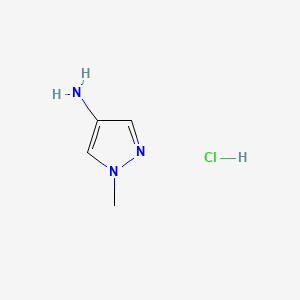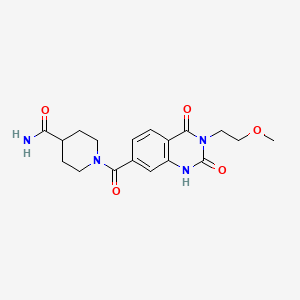
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications
Researchers synthesized novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. These compounds, which include various pyrimidine and piperazine derivatives, could provide insight into the development of new therapeutics targeting inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer and Anti-Lipoxygenase Agents
A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, indicating the versatility of pyrimidine derivatives in therapeutic research. These findings may suggest avenues for exploring related compounds in cancer and inflammation research (A. Rahmouni, Sawssen Souiei, M. Belkacem, et al., 2016).
Metabolic Pathways of Antineoplastic Agents
The metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients was studied, revealing main metabolic pathways including N-demethylation and hydroxylation. Such metabolic studies are crucial for understanding the pharmacokinetics and optimizing the efficacy of new drugs (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).
Soluble Epoxide Hydrolase Inhibitors
Research into 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified key functional groups necessary for potency and selectivity, demonstrating the role of chemical modification in enhancing therapeutic potential (R. K. Thalji, J. McAtee, S. Belyanskaya, et al., 2013).
Novel Pyrazolo[1,5-a]pyrimidine Derivatives with Anti-Influenza Activity
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of related chemical structures in antiviral research (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
properties
IUPAC Name |
N-(3-phenylpropyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c29-20(22-8-4-7-17-5-2-1-3-6-17)27-11-9-26(10-12-27)18-13-19(24-15-23-18)28-16-21-14-25-28/h1-3,5-6,13-16H,4,7-12H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVQHWVDNZAIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-sulfonamide](/img/structure/B2740534.png)
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2740535.png)

![(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2740537.png)
![(1S,2R,6S,7R)-1,7-Dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B2740538.png)

![N-(3,4-dimethoxyphenethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2740544.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2740545.png)
![N-(cyanomethyl)-N-cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B2740547.png)
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2740548.png)
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2740549.png)


![tert-butyl N-({4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B2740555.png)